4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolotriazines
Preparation Methods
The synthesis of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the construction of the pyrazolotriazine skeleton followed by functional group modifications. One common synthetic route starts with the commercially available 5-aminopyrazole.
Chemical Reactions Analysis
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Nitration: Nitration can be achieved using nitric acid and sulfuric acid, leading to the formation of nitro derivatives.
Scientific Research Applications
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is investigated for its use in the synthesis of high-energy materials due to its stability and energetic properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can be compared with other similar compounds such as:
4-Amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine: Known for its high-energy properties and potential use in energetic materials.
Pyrazolo[3,4-d]pyrimidine: Explored for its inhibitory activity against cyclin-dependent kinases and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its biological activities and potential as a therapeutic agent.
Properties
IUPAC Name |
4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-6-10-11(14)18-12(17-16-10)9(7-15-18)8-4-2-1-3-5-8/h1-5,7H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTMRFQKVPAKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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